![molecular formula C17H15BrN4O B6475923 6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline CAS No. 2640970-50-7](/img/structure/B6475923.png)
6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline” is a complex organic compound. It contains a quinazoline moiety, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Molecular Structure Analysis
The molecular structure of “6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline” is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a quinazoline moiety, a pyridine ring, and an azetidine ring, which is a four-membered cyclic amine .Chemical Reactions Analysis
The chemical reactions involving “6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline” would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially undergo various chemical reactions .Safety and Hazards
Zukünftige Richtungen
The future directions for research on “6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline” could include further studies on its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new drugs .
Wirkmechanismus
Target of Action
The primary targets of 6-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline are Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation.
Mode of Action
This compound interacts with its targets (EGFR and HER2) by inhibiting their activity . The inhibition of these receptors disrupts the signaling pathways they control, leading to a decrease in cell proliferation and an increase in programmed cell death (apoptosis).
Biochemical Pathways
The inhibition of EGFR and HER2 affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways. These pathways are involved in cell survival, growth, and proliferation. By inhibiting these pathways, the compound can effectively reduce the growth and survival of cancer cells .
Pharmacokinetics
The study mentions that molecular docking and adme prediction studies were conducted , suggesting that the compound has favorable pharmacokinetic properties.
Result of Action
The compound exhibits cytotoxic efficacy against various cancer cell lines. For instance, it has shown remarkable cytotoxic efficacy against the AU-565 cell line . Moreover, it has also shown superior cytotoxicity towards the MDA-MB-231 cell line . These results suggest that the compound’s action leads to the death of cancer cells.
Eigenschaften
IUPAC Name |
6-bromo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-14-3-4-16-13(6-14)7-20-17(21-16)22-9-12(10-22)11-23-15-2-1-5-19-8-15/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTPXVXFTKTVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C3C=C(C=CC3=N2)Br)COC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.